molecular formula C8H6N2S B15072290 2,2'-(Thiophene-3,4-diyl)diacetonitrile

2,2'-(Thiophene-3,4-diyl)diacetonitrile

Cat. No.: B15072290
M. Wt: 162.21 g/mol
InChI Key: GCMRDVHZRNKJEF-UHFFFAOYSA-N
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Description

2,2’-(Thiophene-3,4-diyl)diacetonitrile is an organic compound with the molecular formula C8H6N2S and a molecular weight of 162.21 g/mol . This compound features a thiophene ring substituted with two acetonitrile groups at the 3 and 4 positions. Thiophene derivatives are known for their aromatic properties and are widely used in various fields of chemistry and materials science.

Preparation Methods

The synthesis of 2,2’-(Thiophene-3,4-diyl)diacetonitrile typically involves the reaction of thiophene derivatives with acetonitrile in the presence of a catalyst. One common method is the Knoevenagel condensation reaction, where thiophene-3,4-dicarbaldehyde reacts with malononitrile under basic conditions to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2,2’-(Thiophene-3,4-diyl)diacetonitrile undergoes various chemical reactions, including:

Scientific Research Applications

2,2’-(Thiophene-3,4-diyl)diacetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(Thiophene-3,4-diyl)diacetonitrile involves its interaction with molecular targets through its functional groups. The nitrile groups can participate in hydrogen bonding and other interactions, while the thiophene ring can engage in π-π stacking and other aromatic interactions. These properties make it a versatile compound in various chemical and biological processes .

Comparison with Similar Compounds

2,2’-(Thiophene-3,4-diyl)diacetonitrile can be compared with other thiophene derivatives such as:

These comparisons highlight the unique properties and applications of 2,2’-(Thiophene-3,4-diyl)diacetonitrile in various fields.

Properties

Molecular Formula

C8H6N2S

Molecular Weight

162.21 g/mol

IUPAC Name

2-[4-(cyanomethyl)thiophen-3-yl]acetonitrile

InChI

InChI=1S/C8H6N2S/c9-3-1-7-5-11-6-8(7)2-4-10/h5-6H,1-2H2

InChI Key

GCMRDVHZRNKJEF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CS1)CC#N)CC#N

Origin of Product

United States

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